REACTION_CXSMILES
|
Cl.Cl.[Br:3][C:4]1[CH:5]=[CH:6][C:7]([NH2:12])=[C:8]([CH:11]=1)[CH2:9][NH2:10].C(N(CC)CC)C.[C:20](Cl)(=O)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.C1(Cl)C(=O)C(Cl)=C(Cl)C(=O)C=1Cl>ClCCl.C1(C)C=CC=CC=1.O>[Br:3][C:4]1[CH:11]=[C:8]2[C:7](=[CH:6][CH:5]=1)[N:12]=[C:20]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[N:10]=[CH:9]2 |f:0.1.2|
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.BrC=1C=CC(=C(CN)C1)N
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
67.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 h at r.t
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuum (i.v.)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed i.v
|
Type
|
CUSTOM
|
Details
|
, and the residue partitioned between AcOEt and 0.1 N NaOH
|
Type
|
WASH
|
Details
|
The organic layer was washed with 0.1 N NaOH and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated i.v
|
Type
|
CUSTOM
|
Details
|
to provide a solid
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated i.v
|
Type
|
ADDITION
|
Details
|
and the residue was treated with DCM
|
Type
|
FILTRATION
|
Details
|
The insoluble was filtered off
|
Type
|
WASH
|
Details
|
washed with DCM
|
Type
|
WASH
|
Details
|
The combined filtrates were washed with 0.1 N NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated i.v
|
Type
|
CUSTOM
|
Details
|
The obtained solid was triturated with methanol
|
Type
|
CUSTOM
|
Details
|
dried i.v
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C2C=NC(=NC2=CC1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |